molecular formula C8H9NO3 B3121049 Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 27805-12-5

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B3121049
CAS RN: 27805-12-5
M. Wt: 167.16 g/mol
InChI Key: RRXOVXUHTGDSAA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-2-carboxylate or simply ethyl pyridine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.

Scientific Research Applications

Organic Synthesis and Natural Product Derivatives

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as a valuable building block in organic synthesis. Researchers have exploited its reactivity to create diverse natural product derivatives. For instance, it has been used to synthesize antitumor and antiviral compounds, as well as peptide mimics with similar physiological activity to peptides (e.g., protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase inhibitors) .

Selective O-Benzylation Reactions

A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been developed for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This process allows access to a variety of O-benzyl products under mild reaction conditions. These O-benzyl compounds are crucial synthetic intermediates for protecting functional groups in organic synthesis .

Drug Precursors and Ligands

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives have been explored as drug precursors and perspective ligands. For example, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, derived from this compound, reacts with active methylene nitriles to afford useful intermediates for drug synthesis .

Antitumor and Bactericidal Properties

Analogs of Lucanthone, a compound with antitumor and bactericidal properties, have been synthesized using Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate . This highlights its potential in developing therapeutic agents.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate increases the availability of acetylcholine, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can have various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .

properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOVXUHTGDSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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